molecular formula C8H8ClN3 B3011443 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1062517-17-2

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3011443
CAS No.: 1062517-17-2
M. Wt: 181.62
InChI Key: BOYSWHUWIKWEFX-UHFFFAOYSA-N
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Description

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core with chlorine and methyl substituents

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine are the enzymes DNA gyrase and RNA polymerase . DNA gyrase is involved in the regulation of DNA supercoiling, which is crucial for DNA replication and transcription. RNA polymerase is responsible for the synthesis of RNA from a DNA template, a process known as transcription .

Mode of Action

This compound interacts with its targets by binding to them. It binds to DNA gyrase, preventing it from breaking down bacterial DNA .

Biochemical Pathways

The compound’s interaction with DNA gyrase and RNA polymerase affects the DNA replication and transcription pathways, respectively. By inhibiting DNA gyrase, the compound prevents the breakdown of bacterial DNA .

Result of Action

The binding of this compound to DNA gyrase and RNA polymerase results in the inhibition of these enzymes. This leads to the prevention of bacterial DNA breakdown and potentially affects RNA synthesis . The compound also has antimycobacterial activity .

Action Environment

Like many other compounds, its solubility and reactivity could potentially be influenced by factors such as temperature, ph, and the presence of other substances .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-chloro-6,7-dimethylpyrimidine with a suitable pyrrole derivative. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as halogens or nitro groups can be used under acidic conditions.

    Nucleophilic Aromatic Substitution: Nucleophiles like amines or thiols are commonly used under basic conditions.

    Suzuki Coupling: Boronic acids and palladium catalysts are used in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, electrophilic substitution with bromine would yield 4-bromo-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine, while Suzuki coupling with phenylboronic acid would yield 4-phenyl-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine .

Scientific Research Applications

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chlorine and methyl groups allows for selective functionalization and enhances its potential as a versatile building block in synthetic chemistry .

Properties

IUPAC Name

4-chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-4-5(2)12-7-6(4)10-3-11-8(7)9/h3,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYSWHUWIKWEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1N=CN=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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